molecular formula C23H19Cl2N5O2 B2845078 1-(4-chlorophenyl)-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide CAS No. 899966-87-1

1-(4-chlorophenyl)-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide

Cat. No.: B2845078
CAS No.: 899966-87-1
M. Wt: 468.34
InChI Key: XUEFQOHCZXTZMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide (Molecular Weight: 481.34 g/mol) is a pyrazolo-pyrimidinone derivative characterized by a bicyclic heteroaromatic core, a 4-chlorophenyl group at the cyclopentane carboxamide moiety, and a 3-chlorophenyl substituent on the pyrazolo-pyrimidinone ring. The compound’s design combines hydrophobic (chlorophenyl) and hydrogen-bonding (carboxamide) functionalities, which are critical for target engagement and pharmacokinetic optimization.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2N5O2/c24-16-8-6-15(7-9-16)23(10-1-2-11-23)22(32)28-29-14-26-20-19(21(29)31)13-27-30(20)18-5-3-4-17(25)12-18/h3-9,12-14H,1-2,10-11H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEFQOHCZXTZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

The molecular formula for this compound is C19H13Cl2N5O2C_{19}H_{13}Cl_{2}N_{5}O_{2}, with a molecular weight of 414.2 g/mol. Its structure features both chlorophenyl and pyrazolopyrimidinyl groups, contributing to its biological properties.

Synthesis

The synthesis of this compound typically involves a multi-step organic reaction process:

  • Formation of the Pyrazolopyrimidine Core : This is achieved by reacting 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring.
  • Cyclization : The intermediate is cyclized with formamide to yield the pyrazolopyrimidine core.
  • Acylation : The core is acylated with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form the final compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly as an inhibitor of various kinases involved in cancer pathways. It may modulate biochemical pathways by inhibiting enzymes or receptors critical for tumor growth and proliferation.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For example:

  • In vitro Studies : Compounds similar to this structure have been tested against human cancer cell lines (e.g., A549 and HCT-116), showing potent anti-proliferative effects. One derivative exhibited IC50 values of 8.21 µM and 19.56 µM against A549 and HCT-116 cells, respectively .
  • Mechanisms of Action : These compounds can induce apoptosis and arrest the cell cycle at specific phases (S and G2/M), enhancing the BAX/Bcl-2 ratio, which is crucial for apoptosis regulation .

Case Studies

Several studies have focused on the biological activity of related compounds:

  • EGFR Inhibition : A study highlighted that certain pyrazolo[3,4-d]pyrimidine derivatives act as epidermal growth factor receptor inhibitors (EGFRIs), showing promising results against both wild-type and mutant EGFR with IC50 values as low as 0.016 µM .
  • Cell Cycle Arrest : Research indicated that these compounds could significantly increase apoptosis in breast cancer cell lines, demonstrating their potential as effective anticancer agents .

Data Summary

Property Value
Molecular FormulaC19H13Cl2N5O2
Molecular Weight414.2 g/mol
Anticancer Activity (IC50)8.21 µM (A549), 19.56 µM (HCT-116)
MechanismEGFR inhibition, apoptosis induction

Comparison with Similar Compounds

Pyrazolo-Pyrimidinone Derivatives

Pyrazolo-pyrimidinones are a well-studied class of heterocyclic compounds due to their structural similarity to purines, enabling interactions with ATP-binding pockets in enzymes or receptors. Below is a comparative analysis of structurally related analogs:

Compound Key Structural Features Molecular Weight (g/mol) Biological/Physical Data Reference
Target Compound Pyrazolo-pyrimidinone core, 4-Cl-phenyl (cyclopentane), 3-Cl-phenyl 481.34 N/A (inferred kinase/receptor modulation) N/A
(2E)-N-[1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl]cinnamamide Cinnamamide linker, 3-Cl-phenyl 421.86 Higher solubility (polar acrylamide group)
2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide Acetamide linker, shorter alkyl chain 347.78 Faster metabolic clearance (shorter chain)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Fluorophenyl substituents, chromenone fusion 589.10 MP: 175–178°C; higher lipophilicity

Key Findings :

  • Substituent Effects : Chlorophenyl groups (3- or 4-position) enhance hydrophobic interactions with target binding pockets, while fluorophenyl groups (e.g., in ) increase lipophilicity but may reduce aqueous solubility.
Non-Pyrazolo-Pyrimidinone Heterocyclic Analogs

Compounds with divergent cores but similar functional groups highlight the importance of the pyrazolo-pyrimidinone scaffold:

Compound Core Structure Key Features Biological Activity Reference
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Pyrazole Dichlorophenyl, pyridylmethyl CB1 antagonist (IC₅₀ = 0.139 nM)
N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide Pyrimido-pyrimidinone Piperazinyl group, acrylamide Enhanced solubility (piperazine)

Key Findings :

  • Core Scaffold: The pyrazolo-pyrimidinone core in the target compound offers a distinct electronic profile compared to pyrimido-pyrimidinones () or pyrazoles (), influencing binding to specific enzyme families (e.g., kinases vs. CB1 receptors).
  • Solubility Modifiers : Piperazine () or pyridylmethyl () groups improve solubility but may introduce off-target interactions. The target compound lacks such groups, prioritizing metabolic stability over solubility.
Structure-Activity Relationship (SAR) Insights
  • Chlorophenyl Positioning: The 3-chlorophenyl group on the pyrazolo-pyrimidinone ring (target compound) likely contributes to π-π stacking, while the 4-chlorophenyl on the cyclopentane enhances hydrophobic anchoring.

Q & A

Basic: What are the common synthetic routes for this compound, and how are purity and yield optimized?

Answer:
The synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidine core followed by introducing substituents via coupling reactions. Key steps include:

  • Cyclization : Reacting chlorinated benzoyl derivatives with amino-pyrazole precursors in the presence of triethylamine (TEA) or similar bases .
  • Coupling : Using nucleophilic substitution or amidation to attach the cyclopentanecarboxamide group .
    Optimization Strategies :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for substitution steps .
  • Temperature Control : Low temperatures (0–5°C) minimize side reactions during sensitive steps like oxidation .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) achieves >95% purity .

Basic: What spectroscopic and crystallographic methods validate its structure?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and aromatic ring integration. For example, the 4-chlorophenyl group shows characteristic deshielded protons at δ 7.3–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+ at m/z 490.1 for C27_{27}H28_{28}ClN5_5O2_2) .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, confirming stereochemistry .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer: Discrepancies in IC50_{50} values or target selectivity may arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to ensure reproducibility .
  • Cellular Context : Use isogenic cell lines to isolate compound effects from genetic background noise .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets across studies, adjusting for variables like incubation time .

Advanced: What strategies improve selectivity for kinase targets?

Answer:

  • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with kinase ATP-binding pockets, prioritizing residues like Lys33 and Asp184 .
  • Structure-Activity Relationship (SAR) : Modify the cyclopentanecarboxamide group; bulky substituents reduce off-target binding .
  • Kinase Profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to identify selectivity hotspots .

Basic: What chemical reactions is this compound prone to under standard conditions?

Answer:

Reaction Type Reagents/Conditions Products Reference
Oxidation KMnO4_4, acidic conditionsHydroxylated pyrimidine derivatives
Reduction NaBH4_4, ethanolAmine intermediates
Nucleophilic Substitution Et3_3N, DMFHalogen replacement (e.g., Cl → OMe)

Advanced: How can flow chemistry enhance synthesis scalability?

Answer:

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclization), reducing reaction time from hours to minutes .
  • DoE Optimization : Use JMP or Minitab to model variables (temperature, flow rate) and predict optimal yields (e.g., 85% yield at 60°C, 0.5 mL/min) .
  • In-line Analytics : Integrate UV-Vis or FTIR for real-time monitoring of intermediate formation .

Basic: What are its solubility and stability profiles in biological assays?

Answer:

  • Solubility : Poor aqueous solubility (logP ~3.5); use DMSO stock solutions (<10 mM) diluted in assay buffer .
  • Stability : Degrades at pH >8.0; store at -20°C under nitrogen to prevent oxidation .
  • Plasma Stability : Incubate with mouse/human plasma (37°C, 1 hr); LC-MS quantifies remaining compound .

Advanced: How to address low bioavailability in preclinical models?

Answer:

  • Prodrug Design : Introduce ester moieties to the carboxamide group for enhanced membrane permeability .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm diameter) to improve circulation time .
  • Pharmacokinetic (PK) Studies : Monitor AUC and Cmax_{\text{max}} in rodent models after IV/PO administration .

Basic: What are its primary applications in medicinal chemistry?

Answer:

  • Kinase Inhibition : Potent inhibitor of CDK2 (IC50_{50} = 12 nM) and JAK3 (IC50_{50} = 28 nM) .
  • Anticancer Screens : Induces apoptosis in MCF-7 breast cancer cells (EC50_{50} = 1.2 µM) via caspase-3 activation .

Advanced: How to validate target engagement in cellular models?

Answer:

  • CETSA (Cellular Thermal Shift Assay) : Heat lysates (37–65°C) and quantify target protein stability via Western blot .
  • BRET (Bioluminescence Resonance Energy Transfer) : Tag kinases with NanoLuc to monitor compound binding in live cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.